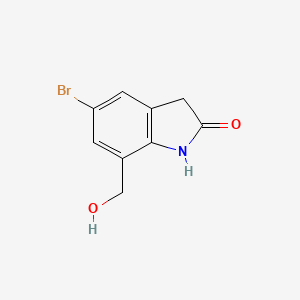
5-Bromo-7-(hydroxymethyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-(hydroxymethyl)indolin-2-one is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-(hydroxymethyl)indolin-2-one typically involves the bromination of indolin-2-one derivatives. One common method includes the reaction of indolin-2-one with bromine in the presence of a suitable solvent such as acetic acid. The hydroxymethyl group can be introduced through a subsequent reaction involving formaldehyde under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-7-(hydroxymethyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Bromo-7-(carboxymethyl)indolin-2-one.
Reduction: 5-Bromo-7-methylindolin-2-one.
Substitution: 5-Amino-7-(hydroxymethyl)indolin-2-one.
Aplicaciones Científicas De Investigación
5-Bromo-7-(hydroxymethyl)indolin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiproliferative and cytotoxic activities against cancer cell lines.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-(hydroxymethyl)indolin-2-one involves its interaction with specific molecular targets. For instance, its antiproliferative activity may be attributed to its ability to interfere with cell division processes, potentially by inhibiting key enzymes or signaling pathways involved in cell cycle regulation . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoindolin-2-one: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
7-(Hydroxymethyl)indolin-2-one: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
5-Bromo-7-azaindolin-2-one: Contains a nitrogen atom in place of a carbon, which can alter its biological activity and chemical properties.
Uniqueness
5-Bromo-7-(hydroxymethyl)indolin-2-one is unique due to the presence of both the bromine atom and the hydroxymethyl group. This combination allows for a wide range of chemical modifications and enhances its potential biological activities. The compound’s dual functional groups make it a valuable intermediate in the synthesis of more complex molecules and a promising candidate for drug development.
Propiedades
Fórmula molecular |
C9H8BrNO2 |
|---|---|
Peso molecular |
242.07 g/mol |
Nombre IUPAC |
5-bromo-7-(hydroxymethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8BrNO2/c10-7-1-5-3-8(13)11-9(5)6(2-7)4-12/h1-2,12H,3-4H2,(H,11,13) |
Clave InChI |
PXPXGVGLDMABSH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC(=C2)Br)CO)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



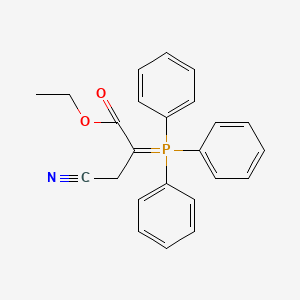


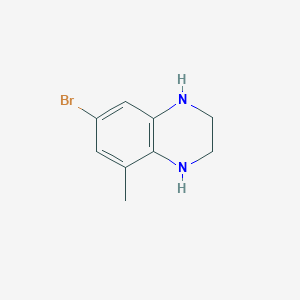





![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)
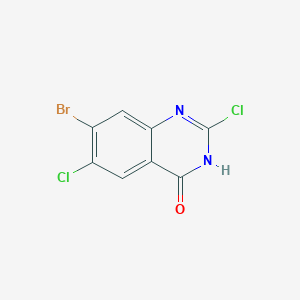
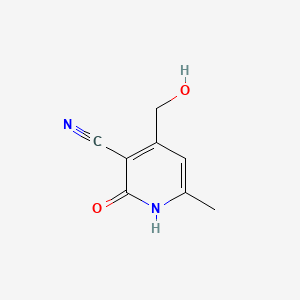
![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
